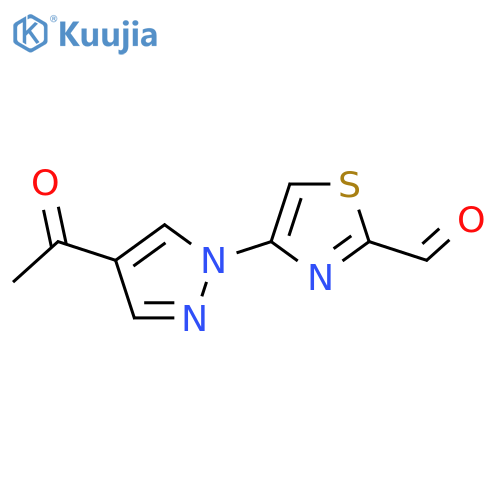Cas no 2137994-93-3 (4-(4-acetyl-1H-pyrazol-1-yl)-1,3-thiazole-2-carbaldehyde)

2137994-93-3 structure
商品名:4-(4-acetyl-1H-pyrazol-1-yl)-1,3-thiazole-2-carbaldehyde
4-(4-acetyl-1H-pyrazol-1-yl)-1,3-thiazole-2-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-(4-acetyl-1H-pyrazol-1-yl)-1,3-thiazole-2-carbaldehyde
- EN300-1116358
- 2137994-93-3
-
- インチ: 1S/C9H7N3O2S/c1-6(14)7-2-10-12(3-7)8-5-15-9(4-13)11-8/h2-5H,1H3
- InChIKey: VTZJBNAYQFTFPZ-UHFFFAOYSA-N
- ほほえんだ: S1C(C=O)=NC(=C1)N1C=C(C(C)=O)C=N1
計算された属性
- せいみつぶんしりょう: 221.02589765g/mol
- どういたいしつりょう: 221.02589765g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 274
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 93.1Ų
4-(4-acetyl-1H-pyrazol-1-yl)-1,3-thiazole-2-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1116358-10.0g |
4-(4-acetyl-1H-pyrazol-1-yl)-1,3-thiazole-2-carbaldehyde |
2137994-93-3 | 10g |
$6205.0 | 2023-06-09 | ||
| Enamine | EN300-1116358-5.0g |
4-(4-acetyl-1H-pyrazol-1-yl)-1,3-thiazole-2-carbaldehyde |
2137994-93-3 | 5g |
$4184.0 | 2023-06-09 | ||
| Enamine | EN300-1116358-5g |
4-(4-acetyl-1H-pyrazol-1-yl)-1,3-thiazole-2-carbaldehyde |
2137994-93-3 | 95% | 5g |
$4184.0 | 2023-10-27 | |
| Enamine | EN300-1116358-0.1g |
4-(4-acetyl-1H-pyrazol-1-yl)-1,3-thiazole-2-carbaldehyde |
2137994-93-3 | 95% | 0.1g |
$1269.0 | 2023-10-27 | |
| Enamine | EN300-1116358-0.25g |
4-(4-acetyl-1H-pyrazol-1-yl)-1,3-thiazole-2-carbaldehyde |
2137994-93-3 | 95% | 0.25g |
$1328.0 | 2023-10-27 | |
| Enamine | EN300-1116358-2.5g |
4-(4-acetyl-1H-pyrazol-1-yl)-1,3-thiazole-2-carbaldehyde |
2137994-93-3 | 95% | 2.5g |
$2828.0 | 2023-10-27 | |
| Enamine | EN300-1116358-1.0g |
4-(4-acetyl-1H-pyrazol-1-yl)-1,3-thiazole-2-carbaldehyde |
2137994-93-3 | 1g |
$1442.0 | 2023-06-09 | ||
| Enamine | EN300-1116358-1g |
4-(4-acetyl-1H-pyrazol-1-yl)-1,3-thiazole-2-carbaldehyde |
2137994-93-3 | 95% | 1g |
$1442.0 | 2023-10-27 | |
| Enamine | EN300-1116358-10g |
4-(4-acetyl-1H-pyrazol-1-yl)-1,3-thiazole-2-carbaldehyde |
2137994-93-3 | 95% | 10g |
$6205.0 | 2023-10-27 | |
| Enamine | EN300-1116358-0.05g |
4-(4-acetyl-1H-pyrazol-1-yl)-1,3-thiazole-2-carbaldehyde |
2137994-93-3 | 95% | 0.05g |
$1212.0 | 2023-10-27 |
4-(4-acetyl-1H-pyrazol-1-yl)-1,3-thiazole-2-carbaldehyde 関連文献
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
2137994-93-3 (4-(4-acetyl-1H-pyrazol-1-yl)-1,3-thiazole-2-carbaldehyde) 関連製品
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 4964-69-6(5-Chloroquinaldine)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
